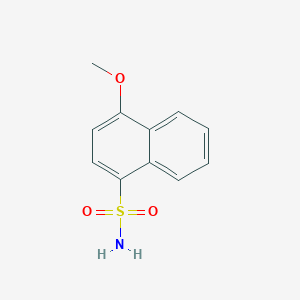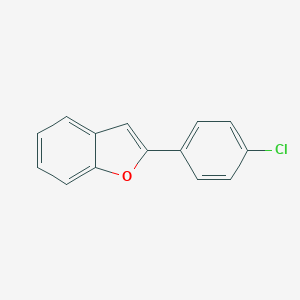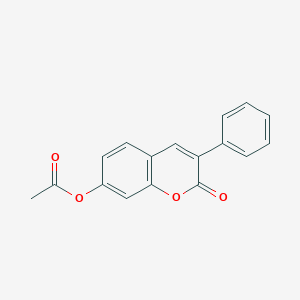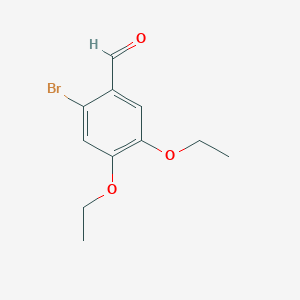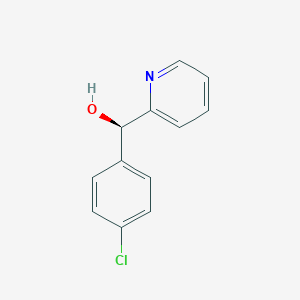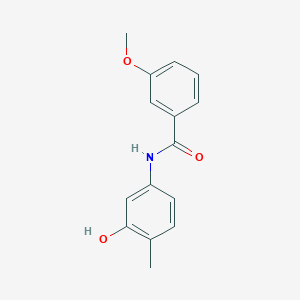
N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide, also known as HMB, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent. HMB is a derivative of benzoic acid and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide is not fully understood, but it is believed to be related to its ability to modulate signaling pathways involved in cell growth and survival. N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism and energy homeostasis. N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has also been shown to inhibit the mTOR pathway, which is involved in regulating cell growth and proliferation.
Effets Biochimiques Et Physiologiques
N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit the formation of beta-amyloid plaques in the brain. In addition, N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines. In animal studies, N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been shown to improve cognitive function and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a promising compound for cancer research. Another advantage is its anti-inflammatory properties, which make it a potential therapeutic agent for inflammatory diseases. However, one limitation of using N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide. One area of research is the development of N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide analogs with improved solubility and bioavailability. Another area of research is the investigation of N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide's potential use in treating other diseases, such as diabetes and cardiovascular disease. In addition, further studies are needed to fully understand the mechanism of action of N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide and its effects on cellular metabolism and energy homeostasis.
Méthodes De Synthèse
The synthesis of N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide involves several steps. The first step is the reaction of 3-hydroxy-4-methylacetophenone with sodium hydroxide to form the sodium salt of the compound. The second step involves the reaction of the sodium salt with 3-methoxybenzoyl chloride to form N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide. The final step involves the purification of the compound through recrystallization.
Applications De Recherche Scientifique
N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain. N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has also been studied for its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Numéro CAS |
723261-30-1 |
|---|---|
Nom du produit |
N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide |
Formule moléculaire |
C15H15NO3 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C15H15NO3/c1-10-6-7-12(9-14(10)17)16-15(18)11-4-3-5-13(8-11)19-2/h3-9,17H,1-2H3,(H,16,18) |
Clé InChI |
ZSHNMIUMSBYKNV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)O |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



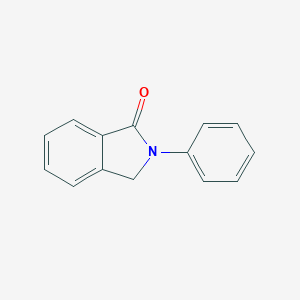
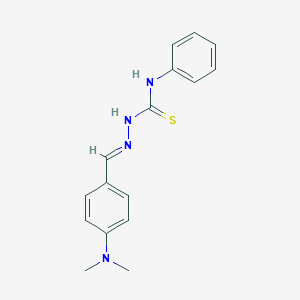
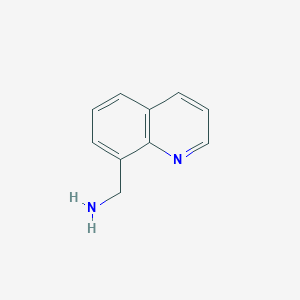
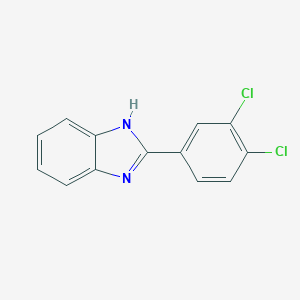
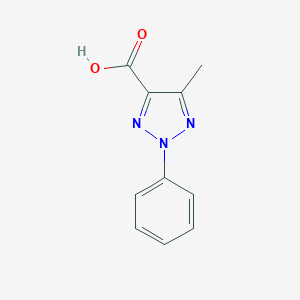
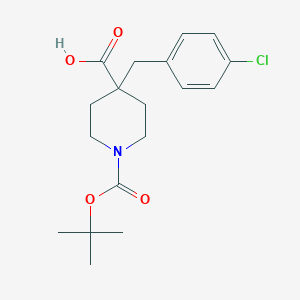
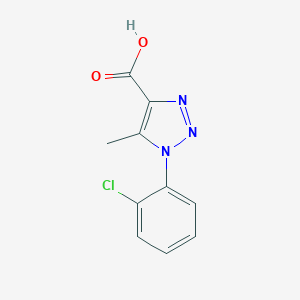
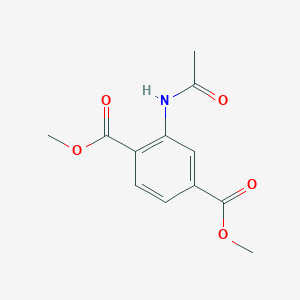
![2-Phenylnaphtho[2,1-b]furan](/img/structure/B184984.png)
